9-(2-Phosphonylmethoxyethyl)-2,6-diaminopurine 9-(2-Phosphonylmethoxyethyl)-2,6-diaminopurine
Brand Name: Vulcanchem
CAS No.: 113852-41-8
VCID: VC20840050
InChI: InChI=1S/C8H13N6O4P/c9-6-5-7(13-8(10)12-6)14(3-11-5)1-2-18-4-19(15,16)17/h3H,1-2,4H2,(H2,15,16,17)(H4,9,10,12,13)
SMILES: C1=NC2=C(N=C(N=C2N1CCOCP(=O)(O)O)N)N
Molecular Formula: C8H13N6O4P
Molecular Weight: 288.20 g/mol

9-(2-Phosphonylmethoxyethyl)-2,6-diaminopurine

CAS No.: 113852-41-8

Cat. No.: VC20840050

Molecular Formula: C8H13N6O4P

Molecular Weight: 288.20 g/mol

* For research use only. Not for human or veterinary use.

9-(2-Phosphonylmethoxyethyl)-2,6-diaminopurine - 113852-41-8

Specification

CAS No. 113852-41-8
Molecular Formula C8H13N6O4P
Molecular Weight 288.20 g/mol
IUPAC Name 2-(2,6-diaminopurin-9-yl)ethoxymethylphosphonic acid
Standard InChI InChI=1S/C8H13N6O4P/c9-6-5-7(13-8(10)12-6)14(3-11-5)1-2-18-4-19(15,16)17/h3H,1-2,4H2,(H2,15,16,17)(H4,9,10,12,13)
Standard InChI Key XHXFQGAZAVKMFF-UHFFFAOYSA-N
SMILES C1=NC2=C(N=C(N=C2N1CCOCP(=O)(O)O)N)N
Canonical SMILES C1=NC2=C(N=C(N=C2N1CCOCP(=O)(O)O)N)N

Introduction

Chemical Structure and Properties

9-(2-Phosphonylmethoxyethyl)-2,6-diaminopurine belongs to the class of organic compounds known as 6-aminopurines. These compounds feature a purine structure (a bicyclic aromatic compound comprised of a pyrimidine ring fused to an imidazole ring) with an amino group at position 6 . The chemical identity and physical properties of this compound are detailed in Table 1.

Table 1: Chemical and Physical Properties of 9-(2-Phosphonylmethoxyethyl)-2,6-diaminopurine

PropertyValue
Molecular FormulaC8H13N6O4P
Molecular Weight288.20 g/mol
IUPAC Name2-(2,6-diaminopurin-9-yl)ethoxymethylphosphonic acid
CAS Registry Number113852-41-8
XLogP3-AA-2.6
Hydrogen Bond Donor Count4
Hydrogen Bond Acceptor Count9
Rotatable Bond Count5
Exact Mass288.07358991 Da

The compound features a phosphonylmethoxy group connected to a diaminopurine moiety, which confers its unique biological properties . This structure allows the compound to interact with specific viral enzymes, particularly reverse transcriptase, which is critical for its antiviral activity.

Biological Classification and Occurrence

Classification

9-(2-Phosphonylmethoxyethyl)-2,6-diaminopurine is classified as:

  • A 6-aminopurine derivative

  • An acyclic nucleoside phosphonate

  • A synthetic antiviral compound

Antiviral Activity

Activity Against Retroviruses

The compound has demonstrated significant efficacy against various retroviruses:

  • It shows inhibitory effects against HIV and other retroviruses in vitro

  • It has been studied for activity against Feline Immunodeficiency Virus (FIV), where related compounds like (R)-9-(2-phosphonylmethoxypropyl)-2,6-diaminopurine [(R)-PMPDAP] showed high selectivity indices (>2,000) in vitro

  • It has been tested in newborn mice infected with Moloney murine sarcoma virus (MSV), where it demonstrated protective effects against tumor formation

Experimental Studies and Efficacy

In experimental studies involving newborn mice infected with Moloney murine sarcoma virus, the administration of 9-(2-Phosphonylmethoxyethyl)-2,6-diaminopurine shortly before or after infection showed significant protective effects against tumor formation caused by the virus. Notably, the therapeutic index of the compound was improved when administered as a single dose rather than divided doses over time, suggesting important pharmacokinetic considerations for clinical applications.

In a study published in the Journal of Medical Virology, the compound showed efficacy in the treatment of retrovirus and cytomegalovirus infections in mice when administered orally . This indicates that the compound has good bioavailability and can be effective through a non-invasive route of administration.

Derivatives and Prodrugs

Development of Enhanced Derivatives

Scientists have developed various derivatives of 9-(2-Phosphonylmethoxyethyl)-2,6-diaminopurine to enhance its efficacy and improve delivery characteristics. One notable example is the N6-cyclopropyl derivative, which has been studied as a prodrug of 9-(2-phosphonylmethoxyethyl)guanine with improved antitumor efficacy .

Related Compounds

Several related compounds have been developed and studied:

  • 9-(2-phosphonylmethoxyethyl)adenine (PMEA), which has similar antiviral properties but generally lower selectivity indices compared to some PMEDAP derivatives

  • (R)-9-(2-phosphonylmethoxypropyl)-2,6-diaminopurine [(R)-PMPDAP], which has shown superior activity against Feline Immunodeficiency Virus with a selectivity index exceeding 2,000 in vitro

Therapeutic Applications and Clinical Relevance

Comparative Efficacy

In comparative studies with other antiviral agents, certain derivatives of 9-(2-Phosphonylmethoxyethyl)-2,6-diaminopurine have shown favorable profiles. For instance, in the case of FIV infection, (R)-PMPDAP demonstrated superior efficacy compared to PMEA, being more potent and less toxic both in vitro and in vivo . In an experimental study with FIV-infected cats, treatment with (R)-PMPDAP resulted in a significant decrease in mean plasma viral RNA concentrations, indicating effective suppression of viral replication .

Pharmacological Properties

Administration and Dosing

Research indicates that 9-(2-Phosphonylmethoxyethyl)-2,6-diaminopurine can be administered orally, which is advantageous for clinical applications . The compound appears to have better therapeutic outcomes when administered as a single dose rather than divided doses over time, suggesting specific pharmacokinetic characteristics that favor concentrated administration.

Future Research Directions

Ongoing Research Areas

Current and future research on 9-(2-Phosphonylmethoxyethyl)-2,6-diaminopurine and its derivatives appears focused on:

  • Development of more effective and less toxic derivatives

  • Exploration of broader antiviral applications

  • Investigation of potential antitumor activities

  • Improvement of pharmacokinetic properties through prodrug development

Challenges and Opportunities

The development of resistance remains a challenge in antiviral therapy. Future research might focus on combination therapies involving 9-(2-Phosphonylmethoxyethyl)-2,6-diaminopurine and other antiviral agents to minimize resistance development and enhance therapeutic efficacy.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator